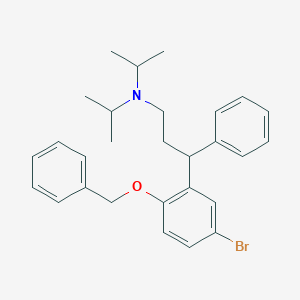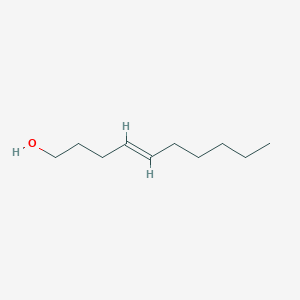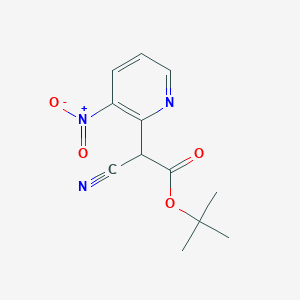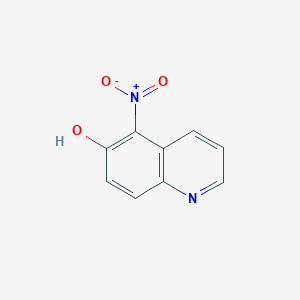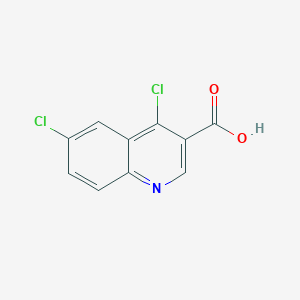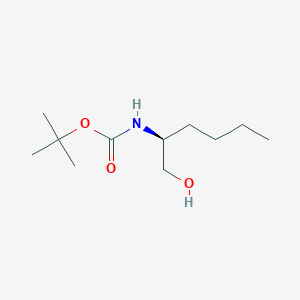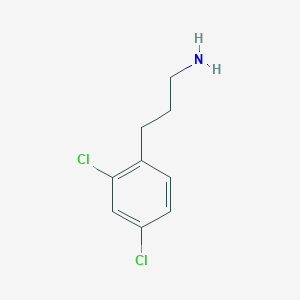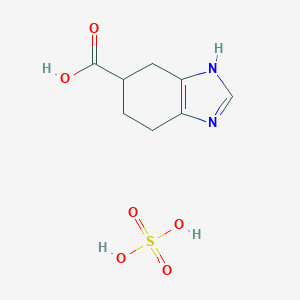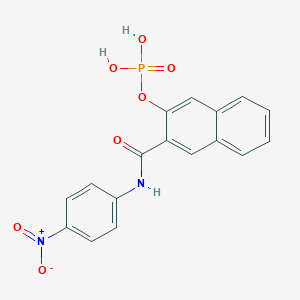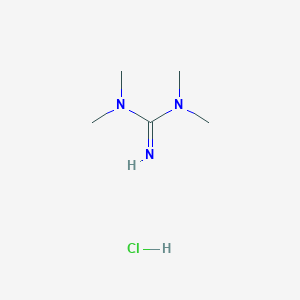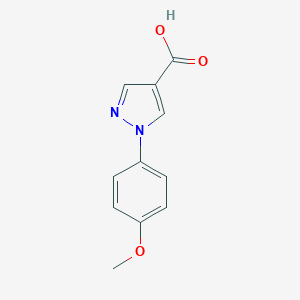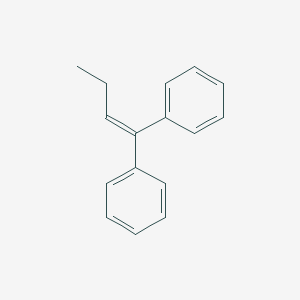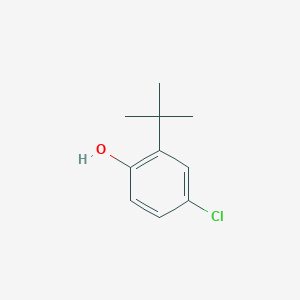
2-(tert-Butyl)-4-chlorophenol
描述
2-(tert-Butyl)-4-chlorophenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group and a chlorine atom attached to a benzene ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chlorophenol typically involves the alkylation of 4-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{4-Chlorophenol} + \text{tert-Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions
2-(tert-Butyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-(tert-Butyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
2-(tert-Butyl)-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential therapeutic effects due to its antiseptic properties.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
作用机制
The mechanism of action of 2-(tert-Butyl)-4-chlorophenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The phenolic group is responsible for its antiseptic properties, while the tert-butyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
Similar Compounds
4-Chlorophenol: Lacks the tert-butyl group, making it less lipophilic.
2-tert-Butylphenol: Lacks the chlorine atom, resulting in different reactivity.
2,4-Dichlorophenol: Contains an additional chlorine atom, altering its chemical properties.
Uniqueness
2-(tert-Butyl)-4-chlorophenol is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct chemical and physical properties. Its combination of lipophilicity and reactivity makes it particularly effective as an antiseptic and disinfectant.
属性
IUPAC Name |
2-tert-butyl-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSXYZWJAZVUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333821 | |
| Record name | 2-(tert-Butyl)-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-85-2 | |
| Record name | 2-(tert-Butyl)-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
